molecular formula C13H23NO B13766962 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile CAS No. 56505-01-2

3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile

Cat. No.: B13766962
CAS No.: 56505-01-2
M. Wt: 209.33 g/mol
InChI Key: BHWFTJVWLOVCFK-UHFFFAOYSA-N
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Description

3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile is an organic compound with the molecular formula C13H23NO It is characterized by the presence of a nitrile group (propiononitrile) and an ether linkage to a 3,7-dimethyl-6-octenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile typically involves the reaction of 3,7-dimethyl-6-octen-1-ol with a suitable nitrile compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ether linkage provides structural flexibility, allowing the compound to fit into various binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 3-((3,7-Dimethyl-6-octenyl)oxy)acetaldehyde
  • 3-((3,7-Dimethyl-6-octenyl)oxy)propanenitrile
  • 3-((3,7-Dimethyl-6-octenyl)oxy)propanoic acid

Uniqueness

3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile is unique due to its specific combination of a nitrile group and an ether linkage to a 3,7-dimethyl-6-octenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

56505-01-2

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

3-(3,7-dimethyloct-6-enoxy)propanenitrile

InChI

InChI=1S/C13H23NO/c1-12(2)6-4-7-13(3)8-11-15-10-5-9-14/h6,13H,4-5,7-8,10-11H2,1-3H3

InChI Key

BHWFTJVWLOVCFK-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCOCCC#N

Origin of Product

United States

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